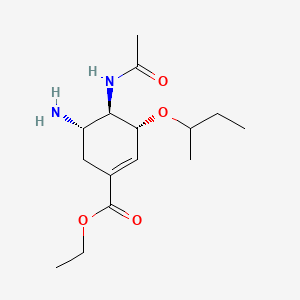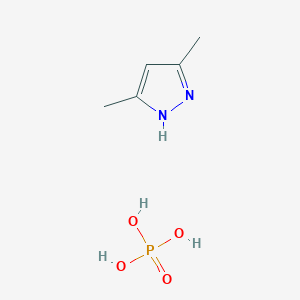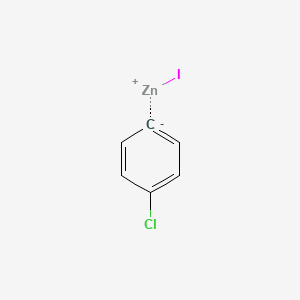
(1R,4S)-(R)-Bicalutamide Sulfide Camphanic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester is a complex organic compound that belongs to the class of antiandrogens. It is a derivative of bicalutamide, which is widely used in the treatment of prostate cancer. This compound is characterized by its unique stereochemistry and the presence of a camphanic acid ester moiety, which contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the bicalutamide core structure, followed by the introduction of the sulfide group and the esterification with camphanic acid. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The ester and sulfide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a tool for probing biological pathways.
Medicine: As a derivative of bicalutamide, it is investigated for its potential therapeutic effects in the treatment of prostate cancer and other androgen-related conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester involves its binding to androgen receptors, thereby inhibiting the action of androgens. This leads to the suppression of androgen-dependent cellular processes, which is particularly useful in the treatment of prostate cancer. The compound’s unique structure allows it to interact with specific molecular targets and pathways, enhancing its efficacy and selectivity.
Comparación Con Compuestos Similares
Bicalutamide: The parent compound, widely used in prostate cancer treatment.
(1R,4S)-(S)-Bicalutamide Sulfide Camphanic Acid Ester: A stereoisomer with different biological properties.
Sulfonimidates: Organosulfur compounds with similar chemical properties and applications.
Uniqueness: (1R,4S)-®-Bicalutamide Sulfide Camphanic Acid Ester is unique due to its specific stereochemistry and the presence of the camphanic acid ester moiety. This contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
113299-39-1 |
|---|---|
Fórmula molecular |
C28H26F4N2O5S |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfanyl-2-methyl-1-oxopropan-2-yl] (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C28H26F4N2O5S/c1-24(2)25(3)11-12-27(24,39-22(25)36)23(37)38-26(4,15-40-19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25-,26+,27+/m1/s1 |
Clave InChI |
ZEXRBUPXOYHBRU-PVHODMMVSA-N |
SMILES isomérico |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O[C@@](C)(CSC3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F |
SMILES canónico |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CSC3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Sinónimos |
[1R-[1α(R*),4β]]-4,7,7-Trimethyl-3-oxo-1-[[[4-cyano-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-[(4-fluorophenyl)thio]-1-methylethyl Ester 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid; (1R,4S)-(R)-1-((4-Cyano-3-(trifluoromethyl)phenyl)amino)-3-((4-fl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)


![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)




